molecular formula C17H14O3S B1594942 2-Naphthyl p-Toluenesulfonate CAS No. 7385-85-5

2-Naphthyl p-Toluenesulfonate

Cat. No. B1594942
CAS RN: 7385-85-5
M. Wt: 298.4 g/mol
InChI Key: CWCMQKWNHUXBFQ-UHFFFAOYSA-N
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Description

2-Naphthyl p-Toluenesulfonate is a chemical compound with the molecular formula C17H14O3S . It has an average mass of 298.356 Da and a monoisotopic mass of 298.066376 Da . It is also known by other names such as 2-Naphthalenol, 4-methylbenzenesulfonate, and 2-Naphthyl 4-methylbenzenesulfonate .


Synthesis Analysis

The synthesis of 2-Naphthyl p-Toluenesulfonate can be achieved through an SN2 reaction. In one method, 2-naphthol/sodium hydroxide reacts with butyl p-toluenesulfonate in a single 3 or 4-hour lab period, yielding a solid product . This reaction provides students with experience with a commonly encountered leaving group .


Molecular Structure Analysis

The molecular structure of 2-Naphthyl p-Toluenesulfonate consists of an electron-rich aromatic framework with multiple reactive sites . This allows it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

2-Naphthyl p-Toluenesulfonate is involved in SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . The tosylate electrophile gives students experience with a commonly encountered leaving group .


Physical And Chemical Properties Analysis

2-Naphthyl p-Toluenesulfonate has a molecular formula of C17H14O3S, an average mass of 298.356 Da, and a monoisotopic mass of 298.066376 Da .

Scientific Research Applications

Catalytic Synthesis Applications

  • Synthesis of Amidoalkyl Naphthols: Copper p-toluenesulfonate (CPTS) has been effectively used as a catalyst for synthesizing amidoalkyl naphthols. This approach features advantages like short reaction time, high yield, simple work-up, and reusable catalysts (Wang & Liang, 2011).

Chemical Synthesis Studies

  • Synthesis of Various Compounds: Research includes the synthesis of Tetrahydrofurane-2-methanol p-toluenesulfonate and related compounds, highlighting a method that avoids hydrogenation under high pressure, resulting in higher yield and pure samples (Yu Cong-xuan, 2005).

Solubility and Preparation

  • Solubility Studies in Aqueous Solutions: The solubilities of sodium p-toluenesulfonate in aqueous sulfuric acid solutions have been examined, providing insights for the preparation of NaPTS and improving processes in 4-methylphenol production (Zhao et al., 2013).

Rearrangement and Reaction Studies

  • Rearrangement Studies: Investigations into the rearrangements of 14C-labels in various solvolyses processes have been conducted, providing insights into mechanistic implications in relation to carbonium ion theory (Lee & Forman, 1965).

Synthesis of Derivatives

  • Synthesis of 1-[Aryl-(pyrimidin-2-ylamino)-methyl]-naphthalen-2-ols: A study presented a one-pot synthesis route for these derivatives using p-toluenesulfonic acid as a catalyst, achieving excellent yields (Anary‐Abbasinejad et al., 2009).

Stability in Synthesized Materials

  • Stability of Chemically Synthesized Polypyrrole Films: Research explored the synthesis of polypyrrole powders and films using p-toluenesulfonate as a dopant, with a focus on conductivity and stability (Thiéblemont et al., 1993).

Molecular Rearrangement

  • Thermolysis and Photolysis of Arenesulfonate Aryl Esters: Studies on the thermolysis and photolysis of p-tolyl benzenesulfonate and p-tolyl p-toluenesulfonate, including product identification and mechanism suggestions (Atalla, 1994).

Photochemical Studies

  • Photo-Fries Rearrangement of Aryl Sulfonates: Photoreactions of aromatic compounds, such as phenyl and a-naphthyl p-toluenesulfonates, under irradiation were studied to understand photochemical rearrangements (Stratenus & Havinga, 2010).

Synthesis Under Special Conditions

  • Microwave-Promoted Synthesis of Novel Derivatives: A study focusing on the use of p-toluenesulfonic acid in a microwave-promoted, solvent-free synthesis process (Mohebat et al., 2019).

Environmental Applications

  • Decomposition in Electroplating Solutions: Research on the ozonation of 2-naphthalenesulfonate combined with UV radiation in electroplating solutions, focusing on mineralization and removal strategies (Chen et al., 2005).

Future Directions

The potential of 2-Naphthyl p-Toluenesulfonate in multicomponent reactions is still being discovered . This could stimulate researchers to design new multicomponent strategies for the further exploitation of 2-Naphthyl p-Toluenesulfonate for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

naphthalen-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-13-6-10-17(11-7-13)21(18,19)20-16-9-8-14-4-2-3-5-15(14)12-16/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCMQKWNHUXBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278295
Record name 2-Naphthyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl p-Toluenesulfonate

CAS RN

7385-85-5
Record name 7385-85-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2 L four-necked round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. 2-naphthol (51.8 g, 359.3 mmol, 1.0 equivalent), dehydrated toluene (800 mL), and triethylamine (52.6 mL, 377.3 mmol, 1.05 equivalents) were charged into the flask successively. Subsequently, to the solution was added p-toluenesulfonyl chloride (69.9 g, 366.5 mmol, 1.02 equivalents) in dehydrated toluene (140 mL) dropwise via the dropping funnel over 15 minutes at such a rate that the internal temperature was kept at 50° C. or lower, and the mixture was stirred for further 2 hours at room temperature. The thus-obtained white suspension was poured into water, and the aqueous layer was separated off. The organic layer was passed through a silica gel pad, and concentrated under reduced pressure to give solid residue, which was purified by recrystallization from toluene/methanol to afford 94.2 g of 2-naphthyl tosylate as a white powder. The mother liquor was concentrated under reduced pressure to give solid residue, which was recrystallized to recover further 9.2 g of 2-naphthyl tosylate.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step Two
Quantity
52.6 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
69.9 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GW Gribble, CS LeHoullier, MP Sibi… - The Journal of Organic …, 1985 - ACS Publications
… l-Bromo-2-naphthyl p -Toluenesulfonate (11c). This was prepared in 91% yield from l-bromo-2-naphtholwith the procedure of Tochtermann:23 mp 123-124 C (lit.23 mp 123-124 C). 5,6,7…
Number of citations: 37 pubs.acs.org
LJ Gooßen, N Rodríguez, PP Lange… - Angewandte …, 2010 - Wiley Online Library
… Under an atmosphere of nitrogen, a degassed solution of 2-naphthyl-p-toluenesulfonate (2 l; 5.97 g, 20.0 mmol) in NMP (30 mL) was added by syringe. The resulting reaction mixture …
Number of citations: 271 onlinelibrary.wiley.com
KY Jung, M Koreeda - The Journal of Organic Chemistry, 1989 - ACS Publications
A mild, efficient synthesis of the carcinogen 1, 4-dimethylphenanthrene (2) andits bay-region methyl-bearing regioisomers 2, 4-dimethyl-and 3, 4-dimethylphenanthrenes (3 and 4) is …
Number of citations: 87 pubs.acs.org
GD Vo, JF Hartwig - Journal of the American Chemical Society, 2009 - ACS Publications
… For example, the reactions of 1-naphthyl p-toluenesulfonate and 2-naphthyl p-toluenesulfonate with ammonia occurred with 2 mol % of the catalyst to afford the coupled products in 67% …
Number of citations: 339 pubs.acs.org
N Chikaraishi-Kasuga, K Onoue, Y Osawa… - Bulletin of the …, 1997 - journal.csj.jp
… 3-[2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy-2-naphthyl pToluenesulfonate (10). By a synthetic procedure similar to that of 7, 10 was prepared from 9 (10.8 g, 23 mmol) and 5 (35.9 g, 70 …
Number of citations: 6 www.journal.csj.jp
CS LeHoullier, GW Gribble - The Journal of Organic Chemistry, 1983 - ACS Publications
… The requisite 2,6-dibromo-l,5-dihydroxynaphthalene (5) is commercially available and Tochtermann9 has generated 1,2-naphthalyne from 1bromo-2-naphthyl p-toluenesulfonate and n-…
Number of citations: 55 pubs.acs.org
CS LeHoullier - 1982 - search.proquest.com
We have employed Diels-Alder aryne cycloaddition/bridge extrusion schemes in new synthetic routes toward a variety of polycyclic aromatic hydrocarbons. Generation of 1, 2-…
Number of citations: 2 search.proquest.com
SZ Tasker - 2015 - dspace.mit.edu
[chemical formula and color illustrations ...] Achieving high selectivity in the Heck reaction of electronically unbiased alkenes has been a longstanding challenge. Using a nickel-…
Number of citations: 0 dspace.mit.edu
P Baczewska, K Śniady, W Kośnik, M Michalak - Catalysts, 2021 - mdpi.com
… The authors applied the catalytic system composed of NiCl 2 -(DME) and NHC precursor 4g for the coupling reaction of 2-naphthyl p-toluenesulfonate (65) with morpholine (51), in the …
Number of citations: 9 www.mdpi.com

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